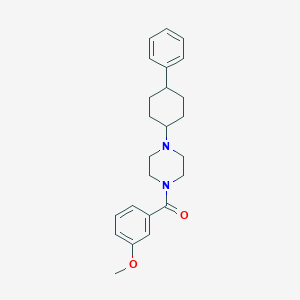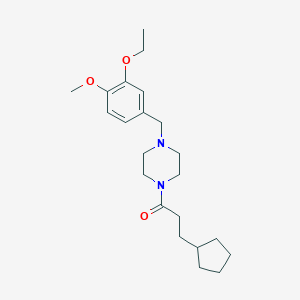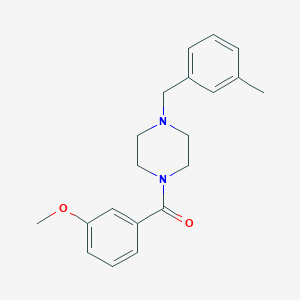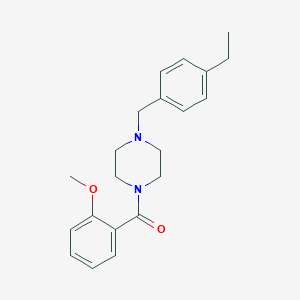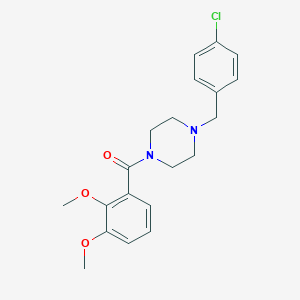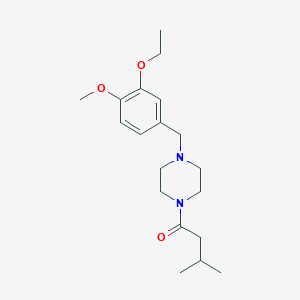![molecular formula C20H20ClF3N2O2 B247536 1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTB or CPTP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized for its ability to modulate certain biological processes.
Mechanism of Action
The mechanism of action of CTB involves its interaction with the dopamine D2 receptor and the sigma-1 receptor. CTB has been shown to act as a partial agonist at the dopamine D2 receptor, meaning it can both activate and inhibit the receptor depending on the context. At the sigma-1 receptor, CTB has been shown to act as an agonist, meaning it activates the receptor. The exact mechanisms by which CTB modulates these receptors are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which can affect mood, motivation, and reward processing. CTB has also been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. Additionally, CTB has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
CTB has several advantages for lab experiments. It is a well-characterized compound with high purity and yield, making it easy to obtain and use in experiments. Additionally, its ability to modulate specific receptors makes it a valuable tool for studying the role of those receptors in various physiological and pathological processes. However, CTB also has some limitations. Its effects can be context-dependent, meaning they may vary depending on the experimental conditions. Additionally, its effects on other receptors and signaling pathways are not well understood, which can make interpretation of results more difficult.
Future Directions
There are several future directions for CTB research. One area of interest is its potential therapeutic applications in neurological disorders such as addiction, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms by which CTB modulates dopamine and sigma-1 receptors, as well as its effects on other receptors and signaling pathways. Finally, CTB could be used as a tool for developing new drugs that target these receptors, potentially leading to more effective and targeted therapies for various disorders.
Synthesis Methods
The synthesis of CTB involves a series of chemical reactions that result in the formation of the piperazine derivative. The starting materials include 4-chlorophenol, 2-(trifluoromethyl)benzyl chloride, and piperazine. The reaction proceeds through several steps, including acetylation and nucleophilic substitution, to yield the final product. The synthesis of CTB has been optimized for high yield and purity, making it a valuable tool for scientific research.
Scientific Research Applications
CTB has been used in scientific research for its ability to modulate certain biological processes. Specifically, it has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological and pathological processes. CTB has been used to study the role of these receptors in addiction, depression, and other disorders. Additionally, CTB has been used to study the effects of dopamine and sigma-1 receptor modulation on neuronal activity and behavior.
properties
Product Name |
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
Molecular Formula |
C20H20ClF3N2O2 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20ClF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
InChI Key |
UMWIZWHPVGMTDU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
